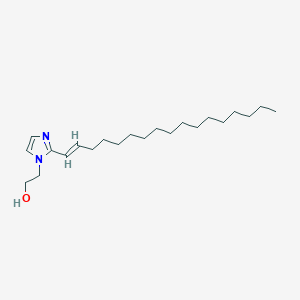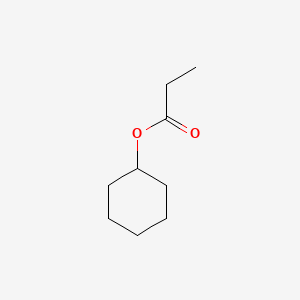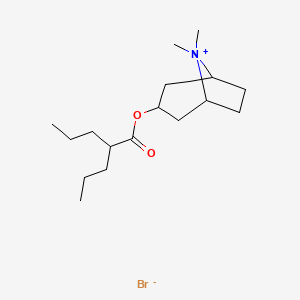
熊果苷
描述
熊果苷,也称为β-熊果苷,是氢醌的糖基化衍生物。它天然存在于各种植物的叶子和树皮中,特别是熊果(Arctostaphylos uva-ursi)。熊果苷因其美白特性而广为人知,并用于局部治疗,通过抑制酪氨酸酶的活性来解决色素沉着过度的問題,酪氨酸酶是人类皮肤中黑色素合成的必需酶 .
作用机制
熊果苷主要通过抑制酪氨酸酶发挥其作用,酪氨酸酶对黑色素的产生至关重要。它通过与酪氨酸酶的L-酪氨酸结合位点结合而充当竞争性抑制剂,从而抑制黑色素生成。 这种抑制作用导致黑色素合成减少,从而导致色素沉着过度减少 .
科学研究应用
熊果苷在科学研究中有着广泛的应用:
化学: 用作合成各种糖苷和其他有机化合物的先驱。
生物学: 研究其在抑制黑色素合成和潜在的抗氧化特性中的作用。
生化分析
Biochemical Properties
Arbutin plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme tyrosinase. Tyrosinase is crucial in the biosynthesis of melanin, the pigment responsible for skin color. By inhibiting tyrosinase, arbutin reduces melanin production, leading to its skin-lightening effects . Additionally, arbutin interacts with various proteins and biomolecules, contributing to its anti-oxidant and anti-inflammatory properties .
Cellular Effects
Arbutin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in melanin synthesis, thereby reducing pigmentation . Arbutin also affects cell signaling pathways related to inflammation and oxidative stress, providing its anti-inflammatory and anti-oxidant benefits .
Molecular Mechanism
At the molecular level, arbutin exerts its effects primarily through the inhibition of tyrosinase. By binding to the active site of the enzyme, arbutin prevents the conversion of tyrosine to melanin . This binding interaction is crucial for its skin-lightening properties. Additionally, arbutin’s anti-oxidant activity involves scavenging free radicals and reducing oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arbutin have been observed to change over time. Arbutin is relatively stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Long-term studies have shown that arbutin can maintain its skin-lightening and anti-inflammatory effects over extended periods, although its efficacy may decrease with prolonged exposure to certain conditions .
Dosage Effects in Animal Models
The effects of arbutin vary with different dosages in animal models. At lower doses, arbutin effectively reduces melanin production and provides anti-inflammatory benefits without significant adverse effects . At higher doses, arbutin may exhibit toxic effects, including cytotoxicity and potential damage to cellular structures . It is essential to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
Arbutin is involved in several metabolic pathways, including the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . Enzymes such as glycosyltransferases play a crucial role in the metabolism of arbutin, facilitating its conversion to active forms within cells . Arbutin’s interaction with these enzymes and cofactors influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, arbutin is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its uptake and localization to specific cellular compartments . Arbutin’s distribution within tissues is influenced by factors such as its solubility and affinity for specific biomolecules . These interactions determine its localization and accumulation, affecting its overall efficacy.
Subcellular Localization
Arbutin’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of arbutin within cells influences its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
准备方法
合成路线和反应条件: 熊果苷可以通过多种方法合成,包括化学合成和生物催化途径。一种常见的方法是将氢醌与葡萄糖衍生物糖基化。 例如,赫尔费里希法使用酰基供体,而科尼格斯-克诺尔法使用溴代糖苷供体 .
工业生产方法: 熊果苷的工业生产通常采用微生物发酵。 例如,工程改造的大肠杆菌菌株已被用于通过优化磷酸烯醇丙酮酸和尿苷二磷酸葡萄糖等前体的供应来生产高产量的熊果苷 . 另一种方法是使用假单胞菌属的绿脓杆菌生物合成熊果苷,该菌已被改造以增强莽草酸途径 .
化学反应分析
反应类型: 熊果苷会发生各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 熊果苷可以被氧化成氢醌,它是许多化学过程中的关键中间体。
还原: 还原反应可以将熊果苷还原回其母体氢醌。
相似化合物的比较
属性
IUPAC Name |
2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRNKVDFDLYUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859416 | |
| Record name | 4-Hydroxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-76-7 | |
| Record name | arbutin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


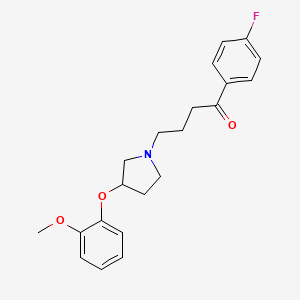
![1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride](/img/structure/B1665088.png)
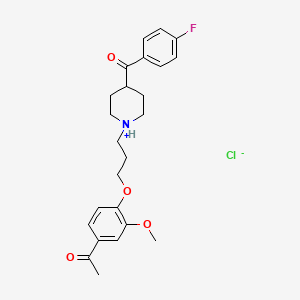
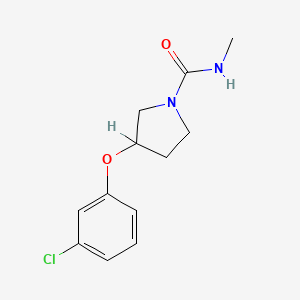
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)


